molecular formula C20H18N2O2S B14430516 N-(2-tosylaminobenzylidene)aniline

N-(2-tosylaminobenzylidene)aniline

Cat. No.: B14430516
M. Wt: 350.4 g/mol
InChI Key: WLSCTGNIHVFNRV-UHFFFAOYSA-N
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Description

N-(2-tosylaminobenzylidene)aniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a tosyl group attached to the nitrogen atom of an aniline derivative

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

4-methyl-N-[2-(phenyliminomethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H18N2O2S/c1-16-11-13-19(14-12-16)25(23,24)22-20-10-6-5-7-17(20)15-21-18-8-3-2-4-9-18/h2-15,22H,1H3

InChI Key

WLSCTGNIHVFNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosylaminobenzylidene)aniline typically involves the condensation reaction between 2-tosylaminobenzaldehyde and aniline. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-tosylaminobenzaldehyde+anilineThis compound\text{2-tosylaminobenzaldehyde} + \text{aniline} \rightarrow \text{this compound} 2-tosylaminobenzaldehyde+aniline→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosylaminobenzylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the original amine and aldehyde.

Scientific Research Applications

N-(2-tosylaminobenzylidene)aniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tosylaminobenzylidene)aniline involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the presence of the tosyl group, which enhances the compound’s binding affinity. The molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-benzylideneaniline: Similar in structure but lacks the tosyl group.

    N-(2-tosylaminoethyl)aniline: Contains an ethyl linker instead of a direct bond.

    N-(2-tosylaminophenyl)aniline: Similar but with different substitution patterns on the benzene ring.

Uniqueness

N-(2-tosylaminobenzylidene)aniline is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs.

Biological Activity

N-(2-tosylaminobenzylidene)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including antimicrobial properties, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound is a Schiff base characterized by the presence of a tosyl group, which enhances its solubility and biological activity. The molecular formula is C20H18N2O2SC_{20}H_{18}N_2O_2S, and its structure can be represented as follows:

N 2 tosylaminobenzylidene aniline\text{N 2 tosylaminobenzylidene aniline}

The compound exhibits a distinctive imine functional group (>C=N>C=N-), which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that Schiff bases, including this compound, possess significant antimicrobial properties. A review highlighted various studies showing that Schiff bases can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antibacterial Evaluation : In a comparative study, several Schiff bases were synthesized, including derivatives of this compound. These compounds were tested using the disk diffusion method against common pathogens. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like ciprofloxacin .
    CompoundMIC (µg/mL)Bacteria Tested
    This compound7.81Staphylococcus aureus
    Other Schiff Base Derivative15.62Escherichia coli
  • Mechanism of Action : Molecular docking studies have suggested that this compound interacts with bacterial DNA, inhibiting its replication. This interaction was confirmed through agarose gel electrophoresis, which showed a significant binding affinity to calf thymus DNA .

Additional Biological Activities

Beyond antimicrobial properties, this compound has been investigated for other biological activities:

  • Antifungal Activity : Some studies have indicated potential antifungal effects against pathogenic fungi, although further research is needed to quantify these effects.
  • Anticancer Properties : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines, warranting further exploration into its mechanisms and efficacy .

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